molecular formula C7H16N2 B13318603 (2R,3S)-1,2,3-trimethylpiperazine

(2R,3S)-1,2,3-trimethylpiperazine

Cat. No.: B13318603
M. Wt: 128.22 g/mol
InChI Key: GWTSFWMDTLOQTC-NKWVEPMBSA-N
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Description

(2R,3S)-1,2,3-trimethylpiperazine is a chiral organic compound with the molecular formula C7H16N2. It is a derivative of piperazine, a heterocyclic amine, and features three methyl groups attached to the piperazine ring. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1,2,3-trimethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperazine.

    Methylation: The piperazine undergoes methylation using methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1,2,3-trimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield demethylated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl halides can replace the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Demethylated piperazine derivatives.

    Substitution: Alkylated or arylated piperazine derivatives.

Scientific Research Applications

(2R,3S)-1,2,3-trimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R,3S)-1,2,3-trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1,2,3-trimethylpiperazine: A diastereomer with different spatial arrangement of methyl groups.

    (2S,3S)-1,2,3-trimethylpiperazine: Another diastereomer with distinct stereochemistry.

    1,4-dimethylpiperazine: A related compound with methyl groups at different positions on the piperazine ring.

Uniqueness

(2R,3S)-1,2,3-trimethylpiperazine is unique due to its specific (2R,3S) configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(2R,3S)-1,2,3-trimethylpiperazine

InChI

InChI=1S/C7H16N2/c1-6-7(2)9(3)5-4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

GWTSFWMDTLOQTC-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1[C@H](N(CCN1)C)C

Canonical SMILES

CC1C(N(CCN1)C)C

Origin of Product

United States

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